3,6-Dichloro-N-(4-methyl-3-nitrophenyl)benzo[b]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dichloro-N-(4-methyl-3-nitrophenyl)benzo[b]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzo[b]thiophene derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-N-(4-methyl-3-nitrophenyl)benzo[b]thiophene-2-carboxamide typically involves the following steps:
Formation of the Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-N-(4-methyl-3-nitrophenyl)benzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3,6-Dichloro-N-(4-methyl-3-nitrophenyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6-Chlorobenzo[d]thiazol-2-ylhydrazine carboxamide derivatives: These compounds also exhibit anti-inflammatory and analgesic activities.
Indole derivatives: Known for their anti-inflammatory and analgesic properties.
Uniqueness
3,6-Dichloro-N-(4-methyl-3-nitrophenyl)benzo[b]thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C16H10Cl2N2O3S |
---|---|
Molecular Weight |
381.2 g/mol |
IUPAC Name |
3,6-dichloro-N-(4-methyl-3-nitrophenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H10Cl2N2O3S/c1-8-2-4-10(7-12(8)20(22)23)19-16(21)15-14(18)11-5-3-9(17)6-13(11)24-15/h2-7H,1H3,(H,19,21) |
InChI Key |
FNVZWKZYNLFCOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.